

(4-Chloro-benzenesulfonylamino)-acetic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Chloro-benzenesulfonylamino)-acetic acid

Cat. No.: B080750

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **(4-Chloro-benzenesulfonylamino)-acetic acid** (CAS No. 13029-72-6). Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines established methodologies and predictive insights based on the compound's chemical structure and data from related sulfonamide compounds. The experimental protocols provided herein are robust templates for determining the precise solubility and stability profile of this molecule.

Core Compound Properties

(4-Chloro-benzenesulfonylamino)-acetic acid is an organic compound featuring a 4-chlorinated benzene ring linked to a sulfonamide group, which in turn is attached to the nitrogen of glycine (aminoacetic acid). This structure imparts characteristics of both a sulfonamide and a carboxylic acid, influencing its physicochemical properties.

Property	Value	Source
CAS Number	13029-72-6	[1]
Molecular Formula	C ₈ H ₈ CINO ₄ S	[1]
Molecular Weight	249.67 g/mol	[1]
IUPAC Name	2-[(4-chlorophenyl)sulfonylamino]acetic acid	[1]

Solubility Profile

Specific quantitative solubility data for **(4-Chloro-benzenesulfonylamino)-acetic acid** is not readily available in the reviewed literature. However, based on its structure, which includes a polar carboxylic acid group and a sulfonamide linkage, as well as a less polar chlorobenzene ring, its solubility is expected to be pH-dependent and variable across different solvents. The acetic acid moiety suggests increased aqueous solubility at higher pH values due to deprotonation of the carboxylic acid. The sulfonamide group can also participate in hydrogen bonding, contributing to its solubility in polar solvents.[\[1\]](#)

Predicted Solubility Characteristics:

- Aqueous Solubility: Likely low in acidic to neutral pH but expected to increase in alkaline conditions.
- Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility due to hydrogen bonding capabilities.
- Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to be soluble, a common characteristic for sulfonamides.
- Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility.

Table 1: Illustrative Solubility Data Presentation

The following table is a template demonstrating how experimentally determined solubility data for **(4-Chloro-benzenesulfonylamino)-acetic acid** should be presented.

Solvent	Temperature (°C)	Solubility (mg/mL)	Method
Water (pH 3.0)	25	Data Not Found	HPLC-UV
Water (pH 7.4)	25	Data Not Found	HPLC-UV
Water (pH 9.0)	25	Data Not Found	HPLC-UV
Methanol	25	Data Not Found	Gravimetric
Ethanol	25	Data Not Found	Gravimetric
Dichloromethane	25	Data Not Found	Gravimetric
Dimethyl Sulfoxide (DMSO)	25	Data Not Found	Gravimetric

Stability Profile

The stability of **(4-Chloro-benzenesulfonylamino)-acetic acid** is a critical parameter for its handling, storage, and formulation. While specific stability data is not published, forced degradation studies on similar sulfonamide compounds provide a framework for assessing its stability under various stress conditions.^[2] Sulfonamides can be susceptible to hydrolysis, oxidation, and photolysis.^[3]

Table 2: Illustrative Forced Degradation Study Summary

This table template shows how results from a forced degradation study would be summarized, indicating the percentage of degradation under different stress conditions.

Stress Condition	Reagent/Parameters	Time	Degradation (%)	Major Degradants
Acid Hydrolysis	0.1 N HCl	24 hours	Data Not Found	Not Determined
Base Hydrolysis	0.1 N NaOH	24 hours	Data Not Found	Not Determined
Neutral Hydrolysis	Water	24 hours	Data Not Found	Not Determined
Oxidative	3% H ₂ O ₂	24 hours	Data Not Found	Not Determined
Thermal	105°C	24 hours	Data Not Found	Not Determined
Photolytic (Solid)	1.2 million lux hours	10 days	Data Not Found	Not Determined
Photolytic (Solution)	1.2 million lux hours	10 days	Data Not Found	Not Determined

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of **(4-Chloro-benzenesulfonylamino)-acetic acid**, based on standard pharmaceutical industry practices and methodologies for sulfonamides.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Solubility Determination Protocol (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in various solvents.

Objective: To determine the solubility of **(4-Chloro-benzenesulfonylamino)-acetic acid** in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

- **(4-Chloro-benzenesulfonylamino)-acetic acid**
- Selected solvents (e.g., water at different pH values, methanol, ethanol, DMSO)
- Scintillation vials or sealed flasks

- Orbital shaker with temperature control
- Centrifuge
- HPLC system with a UV detector
- Analytical balance
- pH meter

Procedure:

- Add an excess amount of **(4-Chloro-benzenesulfonylamino)-acetic acid** to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples to separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.
- Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard calibration curve.
- Express the solubility in units such as mg/mL or mol/L.

Stability and Forced Degradation Protocol

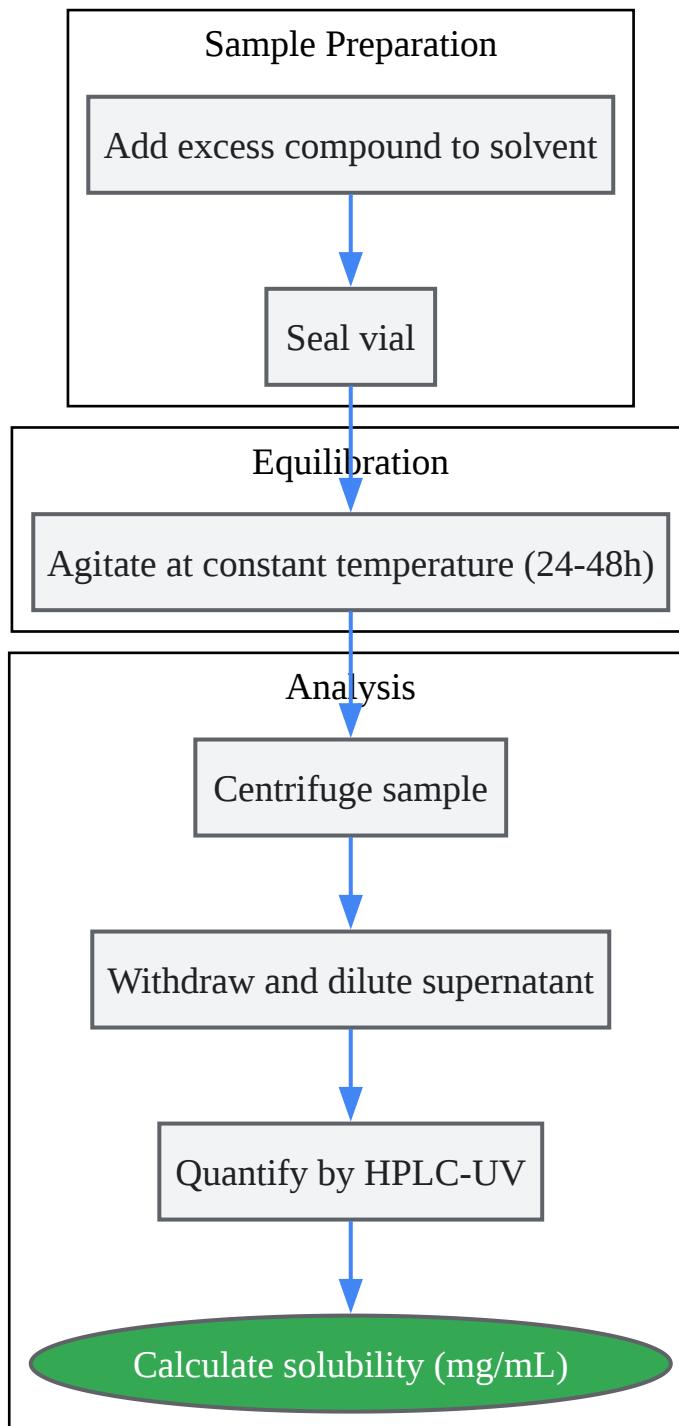
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[\[2\]](#)[\[6\]](#)

Objective: To investigate the intrinsic stability of **(4-Chloro-benzenesulfonylamino)-acetic acid** under various stress conditions as mandated by ICH guidelines.

Materials:

- **(4-Chloro-benzenesulfonylamino)-acetic acid**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-grade water, methanol, and acetonitrile
- Stability chamber with temperature and humidity control
- Photostability chamber
- HPLC-UV/MS system

Procedure:


- Preparation of Stock Solution: Prepare a stock solution of **(4-Chloro-benzenesulfonylamino)-acetic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Acid Hydrolysis:
 - Mix the stock solution with 0.1 N HCl.
 - Heat the solution (e.g., at 60°C) for up to 24 hours.[\[2\]](#)
 - Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
 - Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
- Base Hydrolysis:

- Mix the stock solution with 0.1 N NaOH.
- Keep the solution at room temperature or gently heat for up to 24 hours.
- Withdraw samples at various time points.
- Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
- Oxidative Degradation:
 - Mix the stock solution with a solution of 3% H₂O₂.
 - Keep the solution at room temperature, protected from light, for 24 hours.[\[2\]](#)
 - Withdraw and analyze samples at appropriate intervals.
- Thermal Degradation (Solid State):
 - Place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for 24 hours.[\[2\]](#)
 - At specified times, withdraw samples, dissolve in a suitable solvent, and analyze.
- Photostability:
 - Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[\[2\]](#)
 - Keep control samples in the dark under the same temperature conditions.
 - Analyze the samples after the exposure period.
- Analysis:
 - Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify the mass of degradation products.

- Calculate the percentage of degradation and identify the major degradation products formed under each condition.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

[Click to download full resolution via product page](#)

Caption: Workflow for forced degradation stability testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (4-Chloro-benzenesulfonylamino)-acetic acid | 13029-72-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Forced Degradation in Pharmaceuticals A Regulatory Update [article.sapub.org]
- To cite this document: BenchChem. [(4-Chloro-benzenesulfonylamino)-acetic Acid: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080750#solubility-and-stability-of-4-chloro-benzenesulfonylamino-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com